molecular formula C10H16BNO3 B8006182 (2-Isobutoxy-6-methylpyridin-4-yl)boronic acid

(2-Isobutoxy-6-methylpyridin-4-yl)boronic acid

Cat. No.: B8006182
M. Wt: 209.05 g/mol
InChI Key: ALMAKWLCXFPCHS-UHFFFAOYSA-N
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Description

(2-Isobutoxy-6-methylpyridin-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with an isobutoxy group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutoxy-6-methylpyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the direct borylation of 2-isobutoxy-6-methylpyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Isobutoxy-6-methylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol) are used.

Major Products Formed

    Suzuki–Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

    Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.

Scientific Research Applications

(2-Isobutoxy-6-methylpyridin-4-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Industry: Used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (2-Isobutoxy-6-methylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can undergo transmetalation with a palladium catalyst in the Suzuki–Miyaura coupling. This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Methoxyphenylboronic acid

Uniqueness

(2-Isobutoxy-6-methylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the isobutoxy group can also affect the compound’s solubility and stability, making it distinct from other boronic acids.

Properties

IUPAC Name

[2-methyl-6-(2-methylpropoxy)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7(2)6-15-10-5-9(11(13)14)4-8(3)12-10/h4-5,7,13-14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMAKWLCXFPCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)OCC(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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